Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid is a complex organic compound that combines a cyclohexylazanium group with a phosphonooxycyclopropane-1-carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexylazanium group and the phosphonooxycyclopropane-1-carboxylic acid moiety separately. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include cyclohexylamine, phosphoric acid, and cyclopropane carboxylic acid derivatives. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylazanium derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Uniqueness
Cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid is unique due to its combination of a cyclohexylazanium group with a phosphonooxycyclopropane-1-carboxylic acid moiety, which imparts distinct chemical and biological properties not found in similar compounds .
Eigenschaften
Molekularformel |
C10H21NO6P+ |
---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
cyclohexylazanium;1-phosphonooxycyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H13N.C4H7O6P/c7-6-4-2-1-3-5-6;5-3(6)4(1-2-4)10-11(7,8)9/h6H,1-5,7H2;1-2H2,(H,5,6)(H2,7,8,9)/p+1 |
InChI-Schlüssel |
DCTRYOUCNNCXME-UHFFFAOYSA-O |
Kanonische SMILES |
C1CCC(CC1)[NH3+].C1CC1(C(=O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.